3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde
Description
3-Bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde (C₈H₁₁BrN₂O, MW ≈ 231 g/mol) is a pyrazole derivative featuring a bromine atom at the C3 position, an isobutyl group at N1, and an aldehyde moiety at C4. This compound is primarily utilized in synthetic chemistry and pharmaceutical research, where its reactivity and structural features make it a valuable intermediate.
Properties
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)3-11-4-7(5-12)8(9)10-11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDAPVMRJSFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step forms the core pyrazole structure.
Isobutylation: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.
Formylation: The aldehyde group at the 4-position can be introduced using formylation reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: 3-bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-bromo-1-isobutyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The isobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde and related compounds:
Crystallographic and Structural Validation
Structural data for pyrazole derivatives are often determined using programs like SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example:
- The crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () was validated using these tools, confirming planarity of the pyrazole ring and spatial orientation of substituents .
- Halogenated derivatives (e.g., ) may exhibit distinct crystallographic packing due to halogen-halogen interactions .
Biological Activity
3-Bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and reviews.
Synthesis
The synthesis of this compound typically involves the condensation of isobutyl hydrazine with appropriate aldehydes or ketones, followed by bromination. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related pyrazole compounds have been reported as low as 0.22 μg/mL, indicating strong antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects, acting as selective COX-2 inhibitors. For example, certain derivatives have shown IC50 values in the range of 60–70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound may also possess similar anti-inflammatory activity.
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds featuring the pyrazole moiety have been tested against various cancer cell lines, showing promising results. For instance, some derivatives exhibited IC50 values below 0.5 μM against breast cancer (MCF7) and colon cancer (HCT116) cell lines . The mechanism often involves the inhibition of critical kinases such as Aurora-A and CDK2, which are pivotal in cancer cell proliferation .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria .
- Anticancer Assessment : In vitro studies on pyrazole derivatives revealed their ability to induce apoptosis in cancer cells. Notably, one derivative demonstrated an IC50 value of 0.39 μM against HCT116 cells, showcasing its potential as a chemotherapeutic agent .
Data Summary
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-bromo-1-isobutyl-1H-pyrazole-4-carbaldehyde?
The compound can be synthesized via a two-step approach:
Bromination : React a precursor pyrazole (e.g., 1-isobutyl-1H-pyrazole-4-carbaldehyde) with a brominating agent like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions.
Aldehyde Functionalization : Ensure regioselective bromination at the 3-position by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) .
Key Parameters :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80 | 60–75 |
| Purification | Column Chromatography | Hexane/EtOAc | — | >90% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyrazole ring protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] calculated for C₈H₁₀BrN₂O: 229.9974) .
Q. How does the isobutyl group influence the compound’s solubility and reactivity?
The isobutyl group enhances solubility in non-polar solvents (e.g., toluene, hexane) due to its hydrophobic nature. Steric hindrance from the branched alkyl chain may slow electrophilic substitution at the pyrazole ring but stabilize intermediates in cross-coupling reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation and packing?
- Data Collection : Use a single crystal diffractometer (e.g., Bruker SMART APEX CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution, with R-factors < 0.05 for high accuracy. Key torsion angles (e.g., C3-Br1-C4-C5) should align with density functional theory (DFT) predictions .
- Visualization : Generate ORTEP diagrams to highlight thermal ellipsoids and intermolecular interactions (e.g., C-H···O hydrogen bonds) .
Q. What strategies address discrepancies between experimental and computational data in molecular studies?
- DFT Optimization : Compare crystallographic bond lengths/angles with Gaussian09 calculations (B3LYP/6-311G(d,p) basis set). Adjust solvent effect parameters (e.g., PCM model) to match experimental conditions .
- Dynamic NMR : Resolve conformational flexibility (e.g., aldehyde rotation barriers) using variable-temperature ¹H NMR .
Q. How do substituent effects on the pyrazole ring modulate electronic properties?
- Hammett Analysis : Correlate σ values of substituents (Br: σₚ = +0.23; isobutyl: σₐ = -0.15) with reaction rates in Suzuki-Miyaura couplings .
- Electrostatic Potential Maps : Use Multiwfn software to visualize electron-deficient regions (e.g., bromine’s inductive effect enhancing aldehyde electrophilicity) .
Methodological Challenges and Solutions
Q. How to mitigate competing side reactions during functionalization of the aldehyde group?
Q. What crystallographic software tools are critical for validating this compound’s structure?
| Tool | Application | Reference |
|---|---|---|
| SHELXL | Refinement, disorder modeling | |
| PLATON | Twin detection, hydrogen bonding analysis | |
| OLEX2 | Integration of diffraction data and visualization |
Data Contradictions and Interpretation
- Bromine Position Ambiguity : If NMR suggests bromine at C3 but X-ray indicates C4, re-examine reaction conditions (e.g., radical vs. electrophilic pathways) and confirm via NOESY (nuclear Overhauser effect) .
- Crystallographic vs. Computational Bond Lengths : Discrepancies >0.02 Å may arise from crystal packing forces. Perform Hirshfeld surface analysis to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
